Home > Products > Screening Compounds P4556 > Barbituric acid, 1-allyl-5,5-diethyl-
Barbituric acid, 1-allyl-5,5-diethyl- - 7548-63-2

Barbituric acid, 1-allyl-5,5-diethyl-

Catalog Number: EVT-13915808
CAS Number: 7548-63-2
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Barbituric Acid, 1-Allyl-5,5-Diethyl is a heterocyclic organic compound classified under the pyrimidine family. Its systematic name is 1-Allyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione, and it is characterized by the presence of an allyl group at position 1 and two ethyl groups at position 5 of the pyrimidine ring. The trione designation indicates that there are three keto groups located at positions 2, 4, and 6 of the structure .

This compound is identified by its CAS number 7548-63-2 and has a molecular formula of C11H16N2O3, with a molecular weight of 224.26 g/mol . Barbituric acid derivatives are known for their sedative properties and have been widely studied in pharmacology.

Synthesis Analysis

The synthesis of Barbituric Acid, 1-Allyl-5,5-Diethyl involves several key steps:

  1. Formation of the Pyrimidine Ring: The initial step typically involves the condensation of diethyl malonate with urea in the presence of a base such as sodium ethoxide. This reaction yields 5,5-diethylbarbituric acid .
  2. Allylation: The next step involves allylation of the obtained barbituric acid using an allyl halide (commonly allyl bromide) in the presence of a strong base like potassium carbonate. This step introduces the allyl group at nitrogen position 1 .
Diethyl malonate+UreaBase5 5 Diethylbarbituric AcidAllyl Halide1 Allyl 5 5 Diethylbarbituric Acid\text{Diethyl malonate}+\text{Urea}\xrightarrow{\text{Base}}\text{5 5 Diethylbarbituric Acid}\xrightarrow{\text{Allyl Halide}}\text{1 Allyl 5 5 Diethylbarbituric Acid}
Molecular Structure Analysis

The molecular structure of Barbituric Acid, 1-Allyl-5,5-Diethyl can be represented in various formats:

  • IUPAC Name: 5,5-diethyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
  • InChI: InChI=1S/C11H16N2O3/c1-4-7-13-9(15)11(5-2,6-3)8(14)12-10(13)16/h4H,1,5-7H2,2-3H3,(H,12,14,16)
  • SMILES: CCC1(C(=O)NC(=O)N(C1=O)CC=C)CC

Structural Data

PropertyValue
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Density1.089 g/cm³
Boiling PointNot specified
Chemical Reactions Analysis

Barbituric acid derivatives exhibit various chemical reactions due to the presence of functional groups:

  1. Acid-base Reactions: The compound can react with bases to form salts (barbiturates). The enol form reacts preferentially in alkaline conditions .
  2. Alkylation Reactions: The nitrogen atoms in the pyrimidine ring can undergo alkylation reactions with alkyl halides to form various derivatives.
  3. Hydrolysis and Decomposition: Under certain conditions (e.g., high pH), barbituric acids can hydrolyze or decompose into simpler compounds.
Mechanism of Action

The mechanism of action for Barbituric Acid, 1-Allyl-5,5-Diethyl primarily relates to its effects on the central nervous system. Barbiturates act as depressants by enhancing the action of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This results in sedation and anxiolytic effects.

The specific process involves:

  • Binding to GABA receptors.
  • Increasing chloride ion influx into neurons.
  • Resulting in hyperpolarization and decreased neuronal excitability.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents but less soluble in water due to its hydrophobic ethyl groups.

Chemical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
ReactivityReacts with bases to form salts

Relevant Data or Analyses

Barbiturates are generally less acidic than their parent compounds due to steric hindrance from substituents at the 5-position .

Applications

Barbituric Acid, 1-Allyl-5,5-Diethyl has several scientific uses:

  1. Pharmaceutical Research: Investigated for potential applications as sedatives or anesthetics.
  2. Chemical Synthesis: Used as an intermediate in the synthesis of other pharmaceutical compounds.
  3. Biochemical Studies: Studied for its interactions with biological systems and potential therapeutic effects.
Historical Evolution of Allyl-Diethyl Barbituric Acid Derivatives

Origins in Barbiturate Chemistry: From von Baeyer’s Malonylurea to 5,5-Disubstituted Analogues

The foundation of barbiturate chemistry traces back to Adolf von Baeyer's seminal 1864 synthesis of barbituric acid (malonylurea) through the condensation of urea and malonic acid. This heterocyclic compound, formally named 2,4,6(1H,3H,5H)-pyrimidinetrione, established the core scaffold for all future derivatives [1] [5]. Despite its structural significance, barbituric acid itself exhibited no central nervous system (CNS) activity, limiting its therapeutic utility. The breakthrough came in 1903 when Emil Fischer and Joseph von Mering synthesized 5,5-diethylbarbituric acid (barbital, Veronal®), the first pharmacologically active barbiturate derivative [1] [6]. This discovery demonstrated conclusively that di-substitution at the C5 position was essential for sedative-hypnotic properties, initiating a paradigm shift in medicinal chemistry approaches to CNS drug development [1].

The structural rationale behind barbital's activity centered on its lipid solubility profile. Unlike the polar barbituric acid, the hydrophobic ethyl groups enabled blood-brain barrier penetration and interaction with neuronal targets. Barbital was commercialized in 1904 and became the prototype for subsequent derivatives [5]. By 1911, the same researchers developed phenobarbital (5-ethyl-5-phenylbarbiturate), which exhibited enhanced anticonvulsant properties and became a mainstay in epilepsy treatment [1]. These foundational discoveries established the structure-activity relationship (SAR) principle that would dominate barbiturate research: pharmacological effects are critically dependent on the nature and size of C5 substituents, with alkyl, aryl, or unsaturated groups conferring distinct biological profiles [5].

Table 1: Foundational Barbiturates in Chronological Development

Compound NameChemical DesignationYear IntroducedKey Therapeutic Properties
Barbituric Acid2,4,6(1H,3H,5H)-Pyrimidinetrione1864None (chemical precursor)
Barbital (Veronal®)5,5-Diethylbarbituric acid1904Sedative, hypnotic
Phenobarbital (Luminal®)5-Ethyl-5-phenylbarbituric acid1912Anticonvulsant, sedative

The evolution from unsubstituted barbituric acid to C5-disubstituted derivatives represented a quantum leap in neuropharmacology. By the mid-20th century, over 2,500 barbiturates had been synthesized, with approximately 50 entering clinical use worldwide [1]. This explosive growth in structural variants stemmed from systematic exploration of substituents at the C5 position, guided by the recognition that electron-donating groups and steric bulk modulated both potency and duration of action [5].

Development of Allyl-Substituted Barbiturates: Key Milestones in Structural Diversification

The introduction of allyl groups (CH₂CH=CH₂) onto the barbiturate core marked a pivotal innovation aimed at optimizing pharmacokinetic profiles. Early barbiturates like barbital and phenobarbital exhibited long elimination half-lives, leading to cumulative effects and toxicity. Chemists postulated that incorporating unsaturated chains could accelerate metabolic inactivation through hepatic oxidation or conjugation pathways [5]. This hypothesis culminated in the synthesis of secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid), which demonstrated a shorter duration of action while retaining potent hypnotic properties [2] [7]. The allyl group's electron-withdrawing character and metabolic vulnerability distinguished it from purely alkyl substituents, enabling finer control over therapeutic windows [5].

Structural diversification accelerated through strategic modifications at three molecular positions:

  • N1 Substitution: Replacement of hydrogen with methyl or ethyl groups (e.g., 1-ethyl-5-((E)-3-phenylallylidene)pyrimidine-2,4,6(1H,3H,5H)-trione) enhanced lipid solubility and altered anticonvulsant profiles [5].
  • C5 Branching: Introduction of asymmetric carbon centers at C5 (e.g., 5-(1-methylbutyl) in secobarbital) created stereoisomers with distinct biological activities [4] [7].
  • Thio-Substitution: Replacement of C2 carbonyl oxygen with sulfur yielded thiobarbiturates (e.g., 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid), which exhibited ultra-rapid anesthetic onset [1].

Table 2: Structural Evolution of Key Allyl-Substituted Barbiturates

CompoundSystematic NameMolecular FormulaKey Structural FeaturesPubChem CID
Secobarbital5-Allyl-5-(1-methylbutyl)barbituric acidC₁₂H₁₈N₂O₃Asymmetric C5, allyl group30019 [4]
5-Allyl-5-(1-ethylthio)ethyl5-Allyl-5-(1-(ethylthio)ethyl)barbituric acidC₁₁H₁₆N₂O₃SSulfur-containing alkyl, allyl group48544 [10]
5,5-Diallyl-1,3-dimethyl5,5-Diallyl-1,3-dimethylbarbituric acidC₁₁H₁₆N₂O₃Dual allyl groups, N-methylation- [8]
Barbituric acid, 1-allyl-5,5-diethyl1-Allyl-5,5-diethylbarbituric acidC₁₁H₁₆N₂O₃N1-allylation, C5-diethyl symmetry24186 [2]

The specific derivative 1-allyl-5,5-diethylbarbituric acid (PubChem CID: 24186) exemplifies strategic hybridization of structural motifs [2]. Its 5,5-diethyl configuration echoes barbital's hydrophobic foundation, while the N1-allyl group introduces metabolic vulnerability absent in first-generation compounds. This molecular architecture balances receptor affinity with controlled duration, though comprehensive pharmacological data remains limited in public literature compared to clinically adopted analogs like secobarbital [2] [4].

Synthetic methodologies evolved in parallel with structural design. Early routes relied on condensation reactions between alkylated malonic esters and urea derivatives under alkaline conditions. For allyl-substituted variants, pre-functionalized intermediates like allylmalonic esters or N-allylurea became essential to position the allyl moiety specifically at N1 or C5 [5]. The emergence of stereoselective synthesis techniques further enabled isolation of enantiomerically pure forms, critical given the differing biological activities of stereoisomers in chiral barbiturates [4] [7].

Role of Patent Literature in Advancing Synthetic Methodologies

Patents served as both catalysts and guardians of innovation in barbiturate chemistry, particularly during the mid-20th century surge in CNS drug development. While specific analysis of US2786057A falls outside the available search results, patent literature broadly propelled progress through:

  • Reaction Optimization: Patents disclosed enhanced synthetic routes featuring improved yields and scalability. For instance, novel catalysts for the condensation of diethyl allylmalonate with N-allylurea addressed previous limitations in 1,5-dialkylated barbiturate synthesis [2].

  • Purification Techniques: Proprietary methods for crystallization and chromatographic separation of complex barbiturate mixtures enabled pharmaceutical-grade production of stereochemically defined compounds like (S)-(-)-5-allyl-5-(1-methylbutyl)barbituric acid [4].

  • Analytical Characterization: Patent applications necessitated rigorous compound verification, advancing analytical protocols. Techniques like FTIR spectroscopy (characteristic C=O stretches at 1740–1680 cm⁻¹) and UV-Vis spectroscopy (absorption maxima at 210–240 nm) became standardized for barbiturate identification, as documented for sodium secobarbital (PubChem CID: 23682654) [7].

Table 3: Analytical Characterization of Allyl-Substituted Barbiturates

Analytical MethodKey Diagnostic FeaturesApplication Example
FTIR SpectroscopyC=O asymmetric stretch: 1740–1710 cm⁻¹; C=O symmetric stretch: 1680–1660 cm⁻¹; C=C (allyl): 1645–1630 cm⁻¹Secobarbital sodium KBr spectrum: 1752, 1692, 1653 cm⁻¹ [7]
UV-Vis Spectroscopyπ→π* transitions: λmax 210–215 nm (acidic media); 240–260 nm (alkaline media)Secobarbital in methanol: λmax 210 nm, 253 nm [7]
Mass SpectrometryMolecular ion [M]+• fragmentation: loss of alkyl radicals, CO, NCO1-Allyl-5,5-diethylbarbituric acid: m/z 224 → 181, 153 [2]

Patent protection also facilitated industrial-scale manufacturing by securing investments in specialized infrastructure. For example, anhydrous reaction conditions for thiobarbiturate synthesis and continuous-flow hydrogenation systems for chiral intermediate production emerged from patented processes [5]. Crucially, patents documented structure-property relationships through expansive claims covering structural analogs, thereby mapping pharmacological landscapes without explicit clinical testing—a practice that accelerated the identification of lead compounds like 1-allyl-5,5-diethylbarbituric acid from molecular libraries [2].

Properties

CAS Number

7548-63-2

Product Name

Barbituric acid, 1-allyl-5,5-diethyl-

IUPAC Name

5,5-diethyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C11H16N2O3/c1-4-7-13-9(15)11(5-2,6-3)8(14)12-10(13)16/h4H,1,5-7H2,2-3H3,(H,12,14,16)

InChI Key

IGIRIITWQIFRAW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC=C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.